L-Glucono-1,5-lactone L-Glucono-1,5-lactone
Brand Name: Vulcanchem
CAS No.: 52153-09-0
VCID: VC21110401
InChI: InChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-5,7-10H,1H2/t2-,3-,4+,5-/m0/s1
SMILES: C(C1C(C(C(C(=O)O1)O)O)O)O
Molecular Formula: C6H10O6
Molecular Weight: 178.14 g/mol

L-Glucono-1,5-lactone

CAS No.: 52153-09-0

Cat. No.: VC21110401

Molecular Formula: C6H10O6

Molecular Weight: 178.14 g/mol

* For research use only. Not for human or veterinary use.

L-Glucono-1,5-lactone - 52153-09-0

Specification

CAS No. 52153-09-0
Molecular Formula C6H10O6
Molecular Weight 178.14 g/mol
IUPAC Name (3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-one
Standard InChI InChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-5,7-10H,1H2/t2-,3-,4+,5-/m0/s1
Standard InChI Key PHOQVHQSTUBQQK-KLVWXMOXSA-N
Isomeric SMILES C([C@H]1[C@@H]([C@H]([C@@H](C(=O)O1)O)O)O)O
SMILES C(C1C(C(C(C(=O)O1)O)O)O)O
Canonical SMILES C(C1C(C(C(C(=O)O1)O)O)O)O

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

L-Glucono-1,5-lactone is characterized by its cyclic structure, featuring a tetrahydro-2H-pyran-2-one ring with multiple hydroxyl groups. The compound has the molecular formula C6H10O6 and a molecular weight of 178.14 g/mol . Its full IUPAC name is (3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-one, which reflects its specific stereochemical configuration . The "L" designation refers to the stereochemistry of the molecule, which is opposite to the D-glucono-1,5-lactone isomer.

L-Glucono-1,5-lactone is recognized by several synonyms and identifiers, including:

  • CAS Registry Number: 52153-09-0

  • Alternative names: L-Gluconic acid d-lactone

  • (3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-one

The compound contains a lactone functional group, which is an internal ester formed between carboxylic acid and hydroxyl groups within the same molecule, creating its characteristic cyclic structure.

Table 1: Physical and Chemical Properties of L-Glucono-1,5-lactone

PropertyValue
Molecular FormulaC6H10O6
Molecular Weight178.14 g/mol
CAS Number52153-09-0
IUPAC Name(3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-one
Functional GroupLactone (cyclic ester)
Creation Date in PubChem2005-07-11
Last Modified in PubChem2025-04-05

Stereochemistry and Structural Significance

The stereochemistry of L-glucono-1,5-lactone is crucial to its biological activity and interactions. The compound features specific stereochemical configurations at carbons 3, 4, 5, and 6, as indicated in its IUPAC name with the designations 3S, 4R, 5R, and 6S . This stereochemical arrangement distinguishes it from the D-isomer and contributes to its unique interaction patterns with enzymes and other biological molecules.

Biochemical Role and Significance

Metabolic Pathways and Enzymatic Interactions

In this newly identified pathway, L-glucono-1,5-lactone serves as a key intermediate. Specifically, scyllo-inositol dehydrogenase catalyzes the first step of this pathway, oxidizing L-glucose to produce L-glucono-1,5-lactone with concomitant reduction of NAD+ in a dependent manner . This discovery represents a significant advancement in our understanding of carbohydrate metabolism and the potential metabolic fates of L-sugars.

Structural Biology Insights

A major breakthrough in understanding the biochemical role of L-glucono-1,5-lactone came from the crystal structure determination of its complex with scyllo-inositol dehydrogenase. Researchers have successfully resolved the crystal structure of the ternary complex of scyllo-inositol dehydrogenase with NAD+ and L-glucono-1,5-lactone at 1.8 Å resolution .

This high-resolution structure provides crucial insights into the molecular basis of L-glucose oxidation. The enzyme adopts a homo-tetrameric structure, similar to other members of the inositol dehydrogenase family. Importantly, the electron densities of the bound L-glucono-1,5-lactone were clearly observed in the crystal structure, allowing researchers to identify the specific residues responsible for substrate interaction in the catalytic site .

The structural analysis revealed several key residues involved in the catalytic activity and substrate recognition:

Table 2: Key Enzyme Residues in Scyllo-inositol Dehydrogenase Interaction with L-Glucono-1,5-lactone

ResidueFunction
Lys106Conserved catalytic residue
Asp191Conserved catalytic residue
His195Conserved catalytic residue
His318Located in the loop region of the adjacent subunit, involved in substrate recognition
Arg178Located in the flexible loop at the entrance of the catalytic site, involved in accepting both L-glucose and inositols as substrates

The significance of these residues in catalytic activity has been confirmed through site-directed mutagenesis studies . This structural information provides valuable insights into the mechanism of L-glucose oxidation and the formation of L-glucono-1,5-lactone in biological systems.

Comparative Analysis with D-Glucono-1,5-lactone

Structural and Functional Differences

While the focus of this article is on L-glucono-1,5-lactone, a comparative analysis with its D-isomer can provide valuable context for understanding its unique properties. Both isomers share the same molecular formula (C6H10O6) and molecular weight (178.14 g/mol) but differ in their stereochemical configuration.

Table 3: Comparison of L-Glucono-1,5-lactone and D-Glucono-1,5-lactone

FeatureL-Glucono-1,5-lactoneD-Glucono-1,5-lactone
CAS Number52153-09-090-80-2
StereochemistryL-configurationD-configuration
Natural OccurrenceLimited, recently discovered in metabolic pathwaysFound in honey, fruit juices, wine, fermented products
Commercial ApplicationsResearch purposesFood additive (E575), acidifier, protein coagulant
Biological ActivitiesSubstrate for scyllo-inositol dehydrogenaseCardioprotective effects, activator of PKCε
Preparation MethodNot specified in available dataCommercially prepared by oxidation of glucose with bromine water

Biological Significance of the D-isomer

D-Glucono-1,5-lactone (commonly known as gluconolactone or GDL) is widely distributed in nature and has been extensively studied for its various biological activities . Recent research has demonstrated that D-glucono-1,5-lactone can alleviate myocardial ischemia/reperfusion injury by acting as a potent activator of protein kinase C epsilon (PKCε) and providing cardioprotection via activation of ERK signaling .

This D-isomer is also commercially utilized as a food additive (European food additive number E575) in various products including yogurt, cheese, bread, wine, and tofu . It functions as a sequestrant, an acidifier, and a curing, pickling, or leavening agent in food applications .

Whether L-glucono-1,5-lactone possesses similar biological activities or potential applications remains an important area for further investigation.

Research Applications and Future Perspectives

Research Gaps and Future Directions

Despite recent advances, many aspects of L-glucono-1,5-lactone remain unexplored. Key areas for future research include:

  • Further characterization of its physical and chemical properties

  • Investigation of potential biological activities beyond its role as an enzyme substrate

  • Exploration of its potential applications in biotechnology or pharmaceutical research

  • Identification of additional metabolic pathways that might involve L-glucono-1,5-lactone

  • Comparative studies with the D-isomer to better understand the impact of stereochemistry on biological activity

The discovery of enzymes that can metabolize L-glucose to L-glucono-1,5-lactone opens possibilities for identifying new metabolic pathways and enzymes that might utilize this compound, with potential implications for both basic science and biotechnological applications.

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